Cas no 956189-82-5 (2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid)

2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid structure
956189-82-5 structure
商品名:2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid
CAS番号:956189-82-5
MF:C19H22O6
メガワット:346.374386310577
CID:5563951

2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid
    • Acetic acid, 2-[(9,10-dihydro-8,8-dimethyl-2-oxo-4-propyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-5-yl)oxy]-
    • インチ: 1S/C19H22O6/c1-4-5-11-8-16(22)24-18-12-6-7-19(2,3)25-13(12)9-14(17(11)18)23-10-15(20)21/h8-9H,4-7,10H2,1-3H3,(H,20,21)
    • InChIKey: SESLHFYVDDXKIV-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)COC1=C2C(CCC)=CC(=O)OC2=C2CCC(C)(C)OC2=C1

2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
OTAVAchemicals
3459780-100MG
2-({8,8-dimethyl-2-oxo-4-propyl-2H,8H,9H,10H-pyrano[2,3-h]chromen-5-yl}oxy)acetic acid
956189-82-5 95%
100MG
$250 2023-07-08
OTAVAchemicals
3459780-250MG
2-({8,8-dimethyl-2-oxo-4-propyl-2H,8H,9H,10H-pyrano[2,3-h]chromen-5-yl}oxy)acetic acid
956189-82-5 95%
250MG
$300 2023-07-08

2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid 関連文献

2-[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acidに関する追加情報

2-[(8,8-Dimethyl-2-Oxo-4-Propyl-9,10-Dihydropyrano[2,3-h]Chromen-5-Yl)Oxy]Acetic Acid: A Comprehensive Overview

2-[(8,8-Dimethyl-2-Oxo-4-Propyl-9,10-Dihydropyrano[2,3-h]Chromen-5-Yl)Oxy]Acetic Acid is a complex organic compound with the CAS registry number 956189-82-5. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a fused benzene and pyran ring system. The structure of this compound is characterized by a chromenopyran skeleton with substituents at specific positions, making it a unique molecule with potential applications in various fields.

The core structure of this compound is a chromenopyran, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The chromenopyran system is further substituted with methyl groups at the 8 and 8' positions, an oxo group at position 2, and a propyl group at position 4. The acetic acid moiety is attached via an ether linkage at position 5 of the chromenopyran ring. This substitution pattern suggests that the molecule may exhibit interesting electronic and steric properties, which could be exploited in drug design or material science.

Recent studies have highlighted the potential of chromene derivatives as bioactive molecules. For instance, research published in the journal *Chemical Biology* has demonstrated that certain chromene derivatives exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that 2-[(8,8-Dimethyl-2-Oxo-4-Propyl-9,10-Dihydropyrano[2,3-h]Chromen-5-Yl)Oxy]Acetic Acid could be explored for its biological activity. The presence of electron-donating groups like methyl and propyl substituents may enhance the molecule's ability to interact with biological targets such as enzymes or receptors.

In terms of synthesis, this compound can be prepared through a multi-step organic synthesis involving the construction of the chromenopyran skeleton followed by functionalization at specific positions. The synthesis typically involves condensation reactions between carbonyl compounds and enolates or enols to form the chromene ring system. Subsequent alkylation or acylation steps can introduce the desired substituents. The synthesis of such complex molecules requires precise control over reaction conditions to ensure high yields and purity.

The physical properties of CAS No 956189-82-5 include its molecular weight, which is approximately 416 g/mol. The compound is likely to be sparingly soluble in water but soluble in organic solvents such as dichloromethane or ethyl acetate. Its melting point and boiling point would depend on its degree of unsaturation and molecular weight but are not currently reported in publicly available databases.

From an applications perspective, this compound could find use in pharmaceutical research as a lead compound for drug development. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs) or other membrane-bound proteins due to its hydrophobic nature and functional groups capable of hydrogen bonding. Additionally, its chromene core may exhibit photoreactivity or fluorescence properties under certain conditions, making it suitable for applications in optoelectronics or sensors.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of compounds like CAS No 956189-82-5 without extensive experimental work. For example, machine learning algorithms trained on large datasets of chemical structures and their biological activities can predict whether this compound might act as an agonist or antagonist at specific receptor sites. Such predictions are valuable for prioritizing compounds for experimental testing in drug discovery pipelines.

In conclusion, CAS No 956189-82 -5, also known as 2 -[(8 ,8 -dimethyl -2 -oxo -4 -propyl -9 ,10 -dihydropyrano [2 ,3 -h ]chromen -5 -yl )oxy ]acetic acid, is a structurally complex chromene derivative with promising potential for various applications. Its unique substitution pattern and aromaticity make it an interesting candidate for further research in fields ranging from medicinal chemistry to materials science. As more studies emerge on similar compounds, we can expect to gain deeper insights into its properties and utility.

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